molecular formula C22H20F3NO5 B1456449 Flometoquin CAS No. 875775-74-9

Flometoquin

Cat. No. B1456449
M. Wt: 435.4 g/mol
InChI Key: FMPFURNXXAKYNE-UHFFFAOYSA-N
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Description

Flometoquin is a quinoline insecticide . It was discovered in 2004 by the collaborative research of Nippon Kayaku and Meiji Seika Kaisha, Ltd . It demonstrates strong and quick insecticidal action against a variety of thrips species at the nymphal and adult stages through contact and feeding activity .


Synthesis Analysis

Flometoquin, also known as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate, is a novel insecticide with a structurally unique phenoxy-quinoline . It was discovered through a structure-activity relationship study from lead generation .


Molecular Structure Analysis

The molecular formula of Flometoquin is C22H20F3NO5 . Its structure is unique, being a phenoxy-quinoline .


Chemical Reactions Analysis

The major adverse effects of Flometoquin observed were suppressed body weight and hepatocellular steatosis in rats, and ovarian atrophy with decreased numbers of small follicle in rats and mice .


Physical And Chemical Properties Analysis

Flometoquin is a white, loose powder with a slight aromatic smell . It has a density of 0.304 g/cm3 at 21°C, a melting point of 116.6 to 118.3°C, and a boiling point of 248.1°C at 2.23 kPa . It decomposes at around 270°C at 100.1 to 101.4 kPa .

Scientific Research Applications

Insecticide for Thrips Management

  • Summary of Application: Flometoquin, a novel insecticide with a unique phenoxy-quinoline structure, demonstrates strong and quick insecticidal action against a variety of thrips species at the nymphal and adult stages through contact and feeding activity. This could minimize crop damage and economic loss by insect pest species .
  • Results or Outcomes: Flometoquin is safe for tested non-target arthropods, which makes it suitable for controlling the insect pests mentioned above under Integrated Pest Management (IPM) programs .

Synergistic Effect with Lemongrass Essential Oil

  • Summary of Application: The study investigated the synergistic effect of lemongrass essential oil and flometoquin on Bemisia tabaci, a dangerous polyphagous pest. The goal was to seek new approaches to pest management as whiteflies are continually developing resistance to conventional insecticides .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the study involved the use of binary mixtures of each of the tested compounds with lemongrass essential oil .
  • Results or Outcomes: The binary mixtures of each of the tested compounds with lemongrass essential oil exhibited synergism in all combinations, with observed mortalities ranging from 15.09 to 22.94% higher than expected for an additive effect .

Safety And Hazards

Flometoquin is harmful if inhaled or ingested, and it can cause skin and eye irritation . Protective measures such as wearing chemical impermeable gloves, ensuring adequate ventilation, and avoiding dust formation are recommended .

properties

IUPAC Name

[2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl] methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO5/c1-5-17-13(3)20(30-21(27)28-4)16-11-19(12(2)10-18(16)26-17)29-14-6-8-15(9-7-14)31-22(23,24)25/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPFURNXXAKYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C2C=C(C(=CC2=N1)C)OC3=CC=C(C=C3)OC(F)(F)F)OC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024253
Record name Flometoquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flometoquin

CAS RN

875775-74-9
Record name Flometoquin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875775749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flometoquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)-4-quinolyl methyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLOMETOQUIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MJV05R9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Dimethylformamide (980 ml) and 98 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one were charged into a 2000-ml glass flask equipped with a stirring device, a thermometer, a reflux condenser, and a calcium chloride tube under a nitrogen atmosphere, and the temperature of the contents of the flask was cooled to 15° C. A 55% sodium hydride (18.2 g) was added thereto, and a reaction was allowed to proceed at 15 to 20° C. for one hr. Methyl chloroformate (32.1 g) was added dropwise into the reaction solution, and a reaction was allowed to proceed at room temperature for one hr. The reaction mixture was poured into 5 L of ice-water contained in the a 10-L plastic container, and the mixture was stirred at room temperature for two hr. The precipitated solid was collected by filtration through a suction filter and was washed with water and n-hexane. The solid was dried under the reduced pressure to give 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-yl methyl carbonate (103.3 g, yield: 91.4%). The results of 1H-NMR analysis showed that the compound thus obtained was No. 120 described in a brochure of International Publication No. 2006/013896.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Three
Name
2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one
Quantity
98 g
Type
reactant
Reaction Step Four
Quantity
980 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Dimethylacetamide (694 ml), 35.2 g of sodium t-butoxide, and 131 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one were added into a 1000-ml glass flask equipped with a stirring device, a thermometer, and a reflux condenser under a nitrogen atmosphere, and the mixture was stirred at room temperature. Methyl chloroformate (34.4 g) was added dropwise thereto, and a reaction was allowed to proceed at room temperature for one hr. The reaction mixture was poured into 1735 ml of water contained in a 5-L plastic container, and the mixture was stirred at room temperature for two hr. The precipitated solid was collected by filtration through a suction filter and was washed with water. The solid was dried under the reduced pressure to give 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-yl methyl carbonate (149.5 g, yield: 98.8%). The results of 1H-NMR analysis showed that the compound thus obtained was No. 120 described in a brochure of International Publication No. 2006/013896.
Quantity
694 mL
Type
reactant
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step One
Name
2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Name
Quantity
1735 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Toluene (810 ml), 90 ml of dimethyl acetamide, 113.2 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one, and 4.8 g of tetrabutylammonium bromide were added to a glass vessel equipped with a stirring device, a thermometer, and a reflux condenser and having a volume of 3000 ml, and the mixture was stirred at room temperature. A 48% aqueous sodium hydroxide solution (50 g) was added dropwise thereto at 30 to 35° C., and the mixture was stirred at the same temperature for one hr. After cooling to 10 to 15° C., 34 g of methyl chloroformate was added dropwise, and a reaction was allowed to proceed at the same temperature for one hr. Water was added to the reaction solution. After washing, toluene was removed by evaporation, and the precipitated solid was collected by a suction filter. The solid was dried in vacuo to give 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-yl methyl carbonate (128 g, yield 98%). It was confirmed from the results of measurement of 1H-NMR that the compound thus obtained was a compound of No. 120 described in WO2006/013896 (patent document 1).
Quantity
810 mL
Type
reactant
Reaction Step One
Name
2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one
Quantity
113.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Methylene chloride (1000 ml), 160 ml of dimethyl acetamide, 113.2 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one, and 4.8 g of tetrabutylammonium bromide were added to a glass vessel equipped with a stirring device, a thermometer, and a reflux condenser and having a volume of 3000 ml, and the mixture was stirred at room temperature. A 48% aqueous sodium hydroxide solution (50 g) was added dropwise at 25 to 30° C., and the mixture was stirred at the same temperature for one hr. After cooling to 10 to 15° C., 34 g of methyl chloroformate was added dropwise, and a reaction was allowed to proceed at the same temperature for one hr. Water was added to the reaction solution for washing. Methylene chloride was removed by evaporation, 990 ml of methanol was added to the residue, and the mixture was heated to dissolve the residue in methanol. Water (660 ml) was added dropwise thereto to precipitate crystals, and the precipitated solid was collected by a suction filter. The solid was dried in vacuo to give 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-yl methyl carbonate (124.4 g, yield 95.2%). It was confirmed from the results of measurement of 1H-NMR that the compound thus obtained was a compound of No. 120 described in WO2006/013896 (patent document 1).
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one
Quantity
113.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
T Kobayashi, H Hotta, T Miyake, M Nomura… - Journal of Pesticide …, 2023 - jstage.jst.go.jp
Flometoquin, 2-ethyl-3, 7-dimethyl-6-[4-(trifluoromethoxy) phenoxy] quinolin-4-yl methyl carbonate, is a novel insecticide with a structurally unique phenoxy-quinoline. It was discovered …
Number of citations: 0 www.jstage.jst.go.jp
DJ Lee, SY Kwak, SH Lee, YJ Heo, JW Choi… - 한국농약과학회학술 …, 2021 - dbpia.co.kr
In this study, food intake risk for each age and gender was derived based on the implementation of GAP in minor crops such as Korean cabbage, spinach, perilla leaves, water dropwort …
Number of citations: 0 www.dbpia.co.kr
FSC of Japan - Food Safety, 2017 - ncbi.nlm.nih.gov
… Major adverse effects of flometoquin observed were … Based on the results from various studies, flometoquin (parent … after single oral administration of flometoquin. Thus FSCJ specified …
Number of citations: 2 www.ncbi.nlm.nih.gov
MA ABD EL-MONEIM - 2018 - researchgate.net
… , acetamiprid and Flometoquin compared with Beauveria … with LC50 1.941 ppm followed by Flometoquin (2.1635 ppm), … to the LC50 values descendingly as flometoquin, dinotefuran, …
Number of citations: 0 www.researchgate.net
I Ahn, IA Lee, G Jung, JW Yoo - 한국농약과학회학술발표대회논문집, 2018 - dbpia.co.kr
Melon thrips, Thrips palmi Karny (Thysanoptera: Thripidae) is one of the serious insect pests in many economic crops, and the management of this pest mainly on chemical insecticides. …
Number of citations: 0 www.dbpia.co.kr
D Li, S Kim, SJ Lee, MR Lee, JC Kim, SE Park… - 한국농약과학회학술 …, 2018 - dbpia.co.kr
Melon thrips, Thrips palmi Karny (Thysanoptera: Thripidae) is one of the serious insect pests in many economic crops, and the management of this pest mainly on chemical insecticides. …
Number of citations: 2 www.dbpia.co.kr
H Kwon, HR Kim, SM Hong, HS Lee… - 한국농약과학회학술발표 …, 2017 - dbpia.co.kr
… Flometoquin is a new insecticide developed in Japan for … Therefore we developed an analytical method for flometoquin and … method for quantification of flometoquin and ANM138-M1 …
Number of citations: 0 www.dbpia.co.kr
H Yu, H Lee, M Kim, Y Kim, AO Mwamula… - 한국농약과학회학술 …, 2023 - dbpia.co.kr
… No insecticide resistance was recorded in treatments with Flometoquin 10% SC (LC50 of 4.15ppm). Flometoquin 10% SC was highly effective even at 0.04 times the standard amount. …
Number of citations: 0 www.dbpia.co.kr
J Choi, J Lee, H Lee, Y Kim, H Yu, M Kim… - 한국농약과학회학술 …, 2022 - dbpia.co.kr
… 4.5% EC, Fluxametamide 9% EC, Flometoquin 10% SC) were investigated for insecticide … Highest susceptibility was recorded in treatments of Flometoquin, with LC50 value of 55.676 …
Number of citations: 0 www.dbpia.co.kr
T Miyake, H Takeuchi - Plant Prot, 2018
Number of citations: 2

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